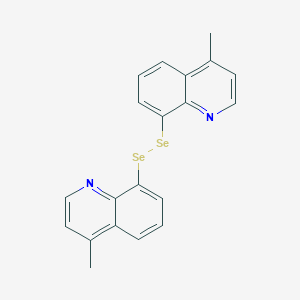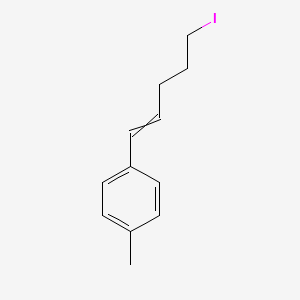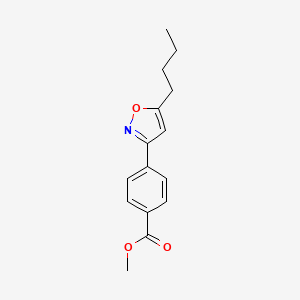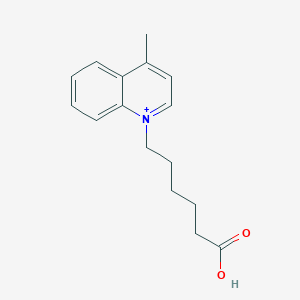
11-(2,5-Dibromo-1H-pyrrol-1-yl)undecan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-(2,5-Dibromo-1H-pyrrol-1-yl)undecan-1-ol is a chemical compound characterized by the presence of a pyrrole ring substituted with two bromine atoms at positions 2 and 5, and an undecanol chain attached at position 1
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2,5-Dibromo-1H-pyrrol-1-yl)undecan-1-ol typically involves the bromination of a pyrrole derivative followed by the attachment of an undecanol chain. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the desired positions on the pyrrole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
11-(2,5-Dibromo-1H-pyrrol-1-yl)undecan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atoms can be reduced to hydrogen, resulting in the formation of a non-brominated pyrrole derivative.
Substitution: The bromine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.
Major Products Formed
Oxidation: Formation of 11-(2,5-Dibromo-1H-pyrrol-1-yl)undecan-1-one.
Reduction: Formation of 11-(1H-pyrrol-1-yl)undecan-1-ol.
Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.
科学的研究の応用
11-(2,5-Dibromo-1H-pyrrol-1-yl)undecan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductive polymers and coatings.
作用機序
The mechanism of action of 11-(2,5-Dibromo-1H-pyrrol-1-yl)undecan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atoms and the hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
類似化合物との比較
Similar Compounds
11-(1H-pyrrol-1-yl)undecane-1-thiol: A similar compound with a thiol group instead of a hydroxyl group.
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide: A compound with a sulfonamide group and a similar pyrrole ring structure.
Uniqueness
11-(2,5-Dibromo-1H-pyrrol-1-yl)undecan-1-ol is unique due to the presence of two bromine atoms on the pyrrole ring, which significantly influences its chemical reactivity and potential applications. The undecanol chain also contributes to its distinct properties compared to other pyrrole derivatives.
特性
CAS番号 |
821781-75-3 |
|---|---|
分子式 |
C15H25Br2NO |
分子量 |
395.17 g/mol |
IUPAC名 |
11-(2,5-dibromopyrrol-1-yl)undecan-1-ol |
InChI |
InChI=1S/C15H25Br2NO/c16-14-10-11-15(17)18(14)12-8-6-4-2-1-3-5-7-9-13-19/h10-11,19H,1-9,12-13H2 |
InChIキー |
DYVKZGNLRVFBEX-UHFFFAOYSA-N |
正規SMILES |
C1=C(N(C(=C1)Br)CCCCCCCCCCCO)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{Bis[(5,6-dihydro-4H-1,3-oxazin-2-yl)methyl]amino}ethan-1-ol](/img/structure/B14209469.png)

![tert-Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14209481.png)
![4-Methyl-N-[1-(4-methylbenzene-1-sulfonyl)butyl]benzene-1-sulfonamide](/img/structure/B14209483.png)


![2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(prop-1-en-1-yl)benzene](/img/structure/B14209502.png)



![{1-[2-(Benzyloxy)phenyl]prop-1-en-1-yl}(tributyl)stannane](/img/structure/B14209530.png)


